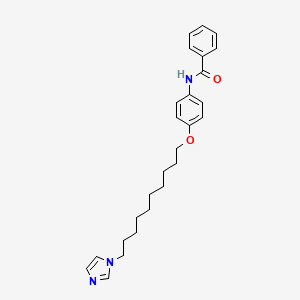

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide

Description

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide is a synthetic organic compound characterized by a benzamide core linked to a phenyl ether group with a 10-carbon alkyl chain terminating in an imidazole moiety. This structure combines aromaticity, amphiphilicity, and hydrogen-bonding capabilities, making it relevant for applications in medicinal chemistry (e.g., enzyme inhibition) and materials science (e.g., liquid crystal design). The compound’s synthesis typically involves nucleophilic substitution to attach the imidazole group to the decyl chain, followed by coupling to the benzamide-phenyl ether scaffold . Its crystallographic data, if available, may have been refined using programs like SHELX, which is widely employed for small-molecule structure determination .

Properties

CAS No. |

88138-14-1 |

|---|---|

Molecular Formula |

C26H33N3O2 |

Molecular Weight |

419.6 g/mol |

IUPAC Name |

N-[4-(10-imidazol-1-yldecoxy)phenyl]benzamide |

InChI |

InChI=1S/C26H33N3O2/c30-26(23-12-8-7-9-13-23)28-24-14-16-25(17-15-24)31-21-11-6-4-2-1-3-5-10-19-29-20-18-27-22-29/h7-9,12-18,20,22H,1-6,10-11,19,21H2,(H,28,30) |

InChI Key |

DDIKNJIRILCCDZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCCCCCCCCCCN3C=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide typically involves multiple steps:

Formation of 4-(1H-Imidazol-1-yl)phenol: This intermediate can be synthesized by reacting imidazole with 4-hydroxybenzaldehyde under basic conditions.

Attachment of the Decyl Chain: The next step involves the alkylation of 4-(1H-Imidazol-1-yl)phenol with 1-bromodecane in the presence of a base such as potassium carbonate.

Formation of the Benzamide Group: Finally, the resulting compound is reacted with benzoyl chloride in the presence of a base like triethylamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The benzamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Oxidized imidazole derivatives.

Reduction: Amine derivatives.

Substitution: Nitrated or halogenated phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing imidazole rings exhibit significant anticancer properties. The presence of the benzamide moiety in N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide enhances its interaction with biological targets involved in cancer pathways. Studies have demonstrated that similar imidazole derivatives can inhibit tumor growth by modulating signaling pathways related to cell proliferation and apoptosis .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, particularly against pathogenic bacteria and fungi. Imidazole derivatives are known for their ability to disrupt microbial cell membranes or interfere with essential metabolic processes. In vitro studies could be conducted to evaluate the efficacy of this compound against various microbial strains .

Pharmacological Research

Nitric Oxide Synthase Inhibition

this compound may act as an inhibitor of nitric oxide synthase, an enzyme involved in the production of nitric oxide (NO), a critical signaling molecule in the cardiovascular system. By modulating NO levels, this compound could have implications for treating cardiovascular diseases and inflammatory conditions .

Neuroprotective Effects

Given the neuroprotective properties associated with imidazole derivatives, there is potential for this compound to be explored in neuropharmacology. It may protect neuronal cells from oxidative stress and apoptosis, offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Material Science Applications

Polymeric Materials

The unique chemical structure of this compound allows it to be utilized in the development of advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Nanotechnology

In nanotechnology, this compound can be functionalized onto nanoparticles for targeted drug delivery systems. The imidazole group can facilitate interactions with biological targets, enhancing the specificity and efficacy of therapeutic agents while minimizing side effects .

Case Studies

Mechanism of Action

The mechanism of action of N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in the alkyl chain length, aromatic substituents, or heterocyclic termini. Below is a comparative analysis of key properties and research findings:

Structural and Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP<sup>a</sup> | Aqueous Solubility (µg/mL) | Melting Point (°C) |

|---|---|---|---|---|

| N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide | 465.6 | 5.2 | 12.3 ± 1.5 | 148–152 |

| N-(4-((8-(1H-Imidazol-1-yl)octyl)oxy)phenyl)benzamide | 409.5 | 4.6 | 18.9 ± 2.1 | 135–138 |

| N-(4-((10-(1H-Benzimidazol-1-yl)decyl)oxy)phenyl)benzamide | 515.7 | 6.1 | 5.8 ± 0.9 | 162–165 |

| N-(4-(Decanoyloxy)phenyl)benzamide | 397.5 | 4.8 | 25.4 ± 3.0 | 120–124 |

<sup>a</sup>logP: Calculated octanol-water partition coefficient (indicative of lipophilicity).

Key Observations :

- Alkyl Chain Length: Shorter chains (e.g., octyl vs.

- Heterocyclic Terminus : Replacing imidazole with benzimidazole increases logP and reduces solubility due to added aromatic bulk .

- Aromatic vs. Aliphatic Linkers: The absence of imidazole (e.g., decanoyloxy analog) lowers melting points, suggesting reduced intermolecular hydrogen bonding.

Findings :

- The imidazole-terminated compound exhibits moderate antifungal activity, likely via imidazole-mediated coordination to fungal cytochrome P450 enzymes. However, it is less potent than fluconazole due to poorer pharmacokinetic properties .

- Benzimidazole analogs show reduced efficacy, possibly due to steric hindrance impeding target binding.

Insights :

- The imidazole derivative lacks liquid crystalline behavior, whereas pyridine-terminated analogs form smectic phases, highlighting the role of terminal heterocycles in mesophase stabilization .

Biological Activity

N-(4-((10-(1H-Imidazol-1-yl)decyl)oxy)phenyl)benzamide is a compound of increasing interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structure:

- Chemical Formula : C₁₈H₃₁N₃O

- IUPAC Name : this compound

- SMILES Notation : CCCCCCCCCC(=O)N(c1ccc(cc1)O)c2ccc(cc2)N1C=CN=C1

Anticancer Properties

Recent studies have highlighted the potential of imidazole-based compounds, including this compound, as effective anticancer agents.

- Cytotoxicity Studies :

- Mechanism of Action :

- ADME Properties :

Other Biological Activities

Beyond anticancer effects, imidazole derivatives are also being explored for their roles in other therapeutic areas:

- Antimicrobial Activity : Some studies indicate that imidazole-based compounds possess antimicrobial properties, making them candidates for treating infections .

- Inhibition of Enzymes : Research has shown that certain derivatives can inhibit enzymes involved in disease processes, such as NADPH oxidase, which is implicated in cardiovascular and neurodegenerative diseases .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.